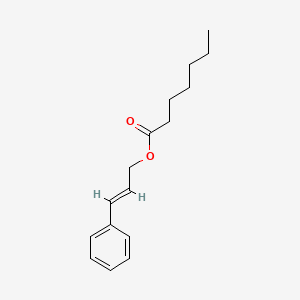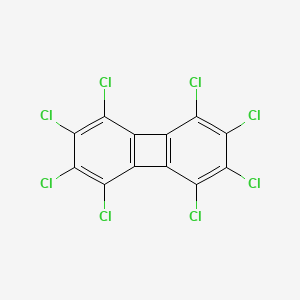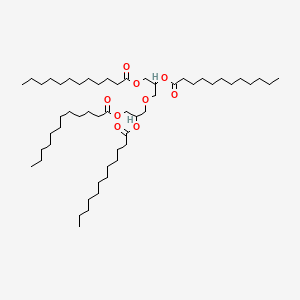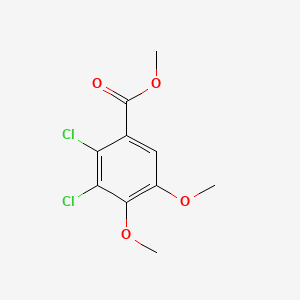
Methyl 2,3-dichloro-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dichloro-4,5-dimethoxybenzoate: is an organic compound with the molecular formula C10H10Cl2O4 and a molecular weight of 265.09 g/mol . This compound is a derivative of benzoic acid, featuring two chlorine atoms and two methoxy groups attached to the benzene ring. It is primarily used in chemical research and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-4,5-dimethoxybenzoate typically involves the esterification of 2,3-dichloro-4,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,3-dichloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding the corresponding dimethoxybenzoate.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products include amine or thiol derivatives of the original compound.
Reduction: Products include 2,3-dimethoxybenzoate.
Oxidation: Products include aldehydes or carboxylic acids depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dichloro-4,5-dimethoxybenzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2,3-dichloro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methoxy groups play a crucial role in binding to these targets, affecting their activity and leading to the desired chemical or biological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 3,5-dimethoxybenzoate: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Methyl 2,4-dimethoxybenzoate: Has a different substitution pattern on the benzene ring, leading to different chemical properties.
Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate): Contains a hydroxyl group, which significantly alters its reactivity and applications.
Uniqueness: Methyl 2,3-dichloro-4,5-dimethoxybenzoate is unique due to the presence of both chlorine atoms and methoxy groups on the benzene ring. This combination of substituents provides a distinct reactivity profile, making it valuable for specific chemical transformations and applications that other similar compounds cannot achieve.
Eigenschaften
CAS-Nummer |
108544-99-6 |
|---|---|
Molekularformel |
C10H10Cl2O4 |
Molekulargewicht |
265.09 g/mol |
IUPAC-Name |
methyl 2,3-dichloro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O4/c1-14-6-4-5(10(13)16-3)7(11)8(12)9(6)15-2/h4H,1-3H3 |
InChI-Schlüssel |
CFWZDCNUVIGADU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


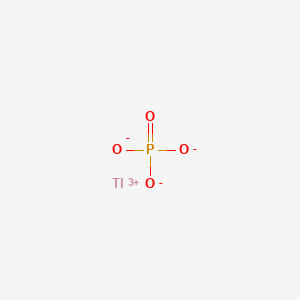
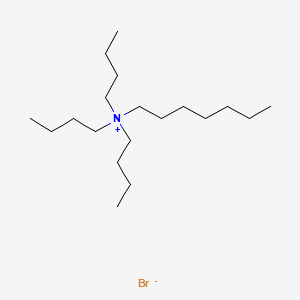
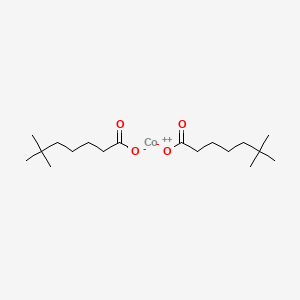

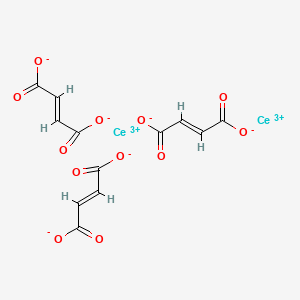
![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
